molecular formula C5H7BrF2O B13645106 2-(Bromomethyl)-4,4-difluorotetrahydrofuran

2-(Bromomethyl)-4,4-difluorotetrahydrofuran

Cat. No.: B13645106
M. Wt: 201.01 g/mol
InChI Key: FYYKEKKQIJEVFG-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4,4-difluorotetrahydrofuran is an organofluorine compound that features a tetrahydrofuran ring substituted with bromomethyl and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4,4-difluorotetrahydrofuran can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor, such as 4,4-difluorotetrahydrofuran, using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is typically carried out in a solvent like dichloromethane or acetone under controlled temperature and light conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the bromination reaction can be conducted in a flow reactor where the reactants are continuously mixed and reacted under optimal conditions . This method allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4,4-difluorotetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include alcohols and ketones.

    Reduction: Products include methyl-substituted tetrahydrofurans.

Comparison with Similar Compounds

Properties

Molecular Formula

C5H7BrF2O

Molecular Weight

201.01 g/mol

IUPAC Name

2-(bromomethyl)-4,4-difluorooxolane

InChI

InChI=1S/C5H7BrF2O/c6-2-4-1-5(7,8)3-9-4/h4H,1-3H2

InChI Key

FYYKEKKQIJEVFG-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC1(F)F)CBr

Origin of Product

United States

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